[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone
Description
Properties
IUPAC Name |
[1-(4-methylphenyl)triazol-4-yl]-(4-prop-2-enylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-3-8-20-9-11-21(12-10-20)17(23)16-13-22(19-18-16)15-6-4-14(2)5-7-15/h3-7,13H,1,8-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILVULNXWJMPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone is a synthetic organic molecule that features a triazole ring and a piperazine moiety. This unique structure suggests potential applications in medicinal chemistry, particularly in drug development. The triazole component is known for its diverse biological activities, while the piperazine structure is commonly used in pharmaceuticals due to its ability to interact effectively with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 311.39 g/mol. Its structure includes:
- Triazole Ring : A five-membered heterocyclic compound known for its antifungal and antibacterial properties.
- Piperazine Moiety : A six-membered ring that enhances the compound's pharmacological profile.
- Methanone Group : Contributes to the compound's reactivity and potential biological interactions.
Antimicrobial Properties
Compounds containing triazole structures have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant antibacterial activity against various pathogens, including E. coli, S. aureus, and P. aeruginosa. For instance, triazole derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against several bacterial strains .
In comparison, the specific compound under review may exhibit similar or enhanced antibacterial activity due to the synergistic effects of its triazole and piperazine components.
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Triazoles have been linked to various mechanisms of action in cancer cells, including inhibition of cell proliferation and induction of apoptosis. The piperazine moiety may also enhance the selectivity and efficacy of the compound against cancer cells, making it a candidate for further investigation in oncological research.
Neuropharmacological Effects
Piperazine derivatives are often associated with central nervous system (CNS) activity. The presence of the piperazine ring in this compound could imply potential applications in treating neurological disorders. Research on similar compounds has indicated their ability to modulate neurotransmitter systems, which may provide therapeutic benefits in conditions such as anxiety and depression.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Methylphenyl)-1H-1,2,3-triazole | Triazole ring | Antifungal |
| 4-(Propyl)piperazine | Piperazine moiety | CNS activity |
| 1-(4-Fluorophenyl)-1H-pyrazole | Pyrazole instead of triazole | Anticancer |
| 2-(4-Methylphenyl)-5-phenyltetrazole | Tetrazole ring | Antimicrobial |
This table illustrates how minor modifications in structure can lead to significant differences in biological activity.
Case Studies and Research Findings
Recent studies have highlighted the importance of triazole-containing compounds in medicinal chemistry:
- Antibacterial Studies : A study demonstrated that certain triazole derivatives exhibited MIC values comparable to established antibiotics like ceftriaxone . This reinforces the potential of triazole-containing compounds as effective antimicrobial agents.
- Anticancer Activity : Research on phenylpiperazine-triazole hybrids revealed promising anticancer properties against various cancer cell lines . These findings suggest that similar structural frameworks could be explored for developing new anticancer drugs.
- Neuropharmacological Effects : Compounds with piperazine rings have shown efficacy in modulating neurotransmitter receptors, suggesting potential applications in treating mood disorders and anxiety .
Scientific Research Applications
The compound [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone , with a CAS number of 1326860-96-1, has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article explores its applications in medicinal chemistry, material science, and agricultural chemistry, supported by case studies and data tables.
Structural Characteristics
Medicinal Chemistry
The compound exhibits significant potential as a pharmaceutical agent. Its triazole component is often associated with antifungal and anticancer activities. Research indicates that derivatives of triazole can inhibit the growth of various cancer cell lines and possess antimicrobial properties.
Case Study: Anticancer Activity
A study conducted by El-Hiti et al. (2018) demonstrated that derivatives of triazoles, including compounds similar to this compound, showed promising results against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.
Material Science
In material science, the compound's ability to form stable complexes with metals has been explored for applications in catalysis and sensor technology. The triazole ring can coordinate with metal ions, enhancing the stability and reactivity of the resulting complexes.
Case Study: Sensor Development
Research published in Materials Chemistry highlighted the use of triazole-containing compounds for developing sensors capable of detecting heavy metals in environmental samples. The sensitivity and selectivity of these sensors were significantly improved by incorporating piperazine derivatives.
Agricultural Chemistry
The compound also shows potential as a pesticide or herbicide due to its biological activity against plant pathogens. Its application in agriculture aims to enhance crop protection while minimizing environmental impact.
Case Study: Antifungal Activity
A study evaluated the antifungal efficacy of various triazole derivatives against common agricultural pathogens. Results indicated that compounds structurally related to this compound exhibited significant antifungal activity against Fusarium and Botrytis species.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen and triazole’s N-1 position are nucleophilic centers.
Electrophilic Aromatic Substitution
The 4-methylphenyl group on the triazole undergoes halogenation and nitration.
| Reaction | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C → 50°C, 4 h | Nitro group at para position of methylphenyl. | 55% | |
| Bromination | Br₂, FeBr₃ | CH₂Cl₂, RT, 12 h | Bromine substitution at ortho position. | 60% |
Oxidation and Reduction
The propenyl group and triazole ring are redox-active.
Cycloaddition Reactions
The triazole’s electron-deficient nature enables [3+2] cycloadditions.
| Reaction | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| CuAAC with Azides | Benzyl azide, CuSO₄, sodium ascorbate | DMF/H₂O, RT, 12 h | Triazole-linked benzyl conjugate. | 85% |
Mechanistic Insights
-
Piperazine alkylation : Proceeds via SN2 mechanism under basic conditions.
-
Triazole nitration : Directed by the methyl group’s electron-donating effect, favoring para substitution.
-
Propenyl oxidation : Follows an epoxidation pathway via electrophilic attack on the double bond.
Stability and Side Reactions
-
Hydrolysis : The methanone linker is stable under neutral conditions but hydrolyzes in strong acids (HCl, 100°C) to yield carboxylic acid derivatives.
-
Thermal decomposition : Degrades above 250°C, releasing CO and forming aromatic amines.
Catalytic Modifications
| Catalyst | Reaction | Effect | Source |
|---|---|---|---|
| Pd(OAc)₂ | Suzuki coupling with aryl boronic acids | Introduces aryl groups at triazole C-5. | |
| Ruphos Pd G3 | Buchwald–Hartwig amination | Attaches amines to piperazine nitrogen. |
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound shares structural motifs with several classes of bioactive molecules:
Triazole-Piperazine Hybrids
- Example 1: 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone (CAS: 1015525-17-3) Key Differences: Replaces the 1,2,3-triazole with a pyrazole ring and introduces a dimethylphenyl group on piperazine. Implications: Pyrazole derivatives often exhibit enhanced metabolic stability compared to triazoles .
- Example 2: (4-(3-(4-Methylpiperazin-1-yl)propoxy)phenyl)(4-(2,3-dichlorophenyl)piperazin-1-yl)methanone Key Differences: Features a dichlorophenyl group and a methylpiperazine-propoxy chain. Implications: Chlorinated aromatic groups enhance lipophilicity and target binding in anticancer agents .
Triazole-Methanone Derivatives
- Example 3: 1-(4-Methyl)-1-(4-nitrophenyl-1H-1,2,3-triazole-5-yl)-3-phenylprop-2-en-1-one Key Differences: Contains a nitro group on the phenyl ring and a propenone side chain. Implications: Nitro groups improve antibacterial activity but may increase toxicity .
Comparison with Other Routes :
- highlights the use of HCl/dioxane for coupling aryl amines with piperazine-methanones, suggesting a possible pathway for modifying the target compound’s piperazine moiety .
Physicochemical Properties
- Solubility : Piperazine derivatives with polar substituents (e.g., hydroxyl or methoxy groups) exhibit better aqueous solubility than the target compound’s allyl-functionalized analogue .
Q & A
Q. What are the optimal synthetic routes for [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Click chemistry for triazole ring formation (e.g., copper-catalyzed azide-alkyne cycloaddition) .
- Step 2 : Piperazine functionalization via nucleophilic substitution or coupling reactions (e.g., using prop-2-en-1-yl bromide under reflux in DMF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
- Key Challenges : Minimizing side reactions (e.g., over-alkylation) and ensuring regioselectivity in triazole formation. Monitor via TLC or HPLC .
Q. How is the compound structurally characterized to confirm its identity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to verify proton environments (e.g., triazole C-H at δ 7.5–8.5 ppm, allyl protons at δ 5.0–5.8 ppm) .
- X-ray Crystallography : To resolve spatial arrangement (e.g., dihedral angles between triazole and piperazine moieties) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+ expected within ±0.001 Da) .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer :
- In vitro assays :
- Enzyme Inhibition : Kinase or protease inhibition assays (IC determination via fluorescence-based methods) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., cisplatin) .
- Dose-Response Curves : Use GraphPad Prism for EC/IC calculations .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic Analysis : Measure plasma half-life (LC-MS/MS) and tissue distribution to assess bioavailability .
- Metabolite Profiling : Identify active/inactive metabolites via hepatic microsome incubations .
- Dose Optimization : Adjust dosing regimens (e.g., QD vs. BID) to align with in vitro IC values .
Q. What computational strategies predict the compound’s binding modes to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., triazole binding to ATP pockets) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-target complexes .
- Free Energy Calculations : MM/PBSA or MM/GBSA for binding affinity validation .
Q. How can synthetic yields be improved without compromising purity?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, CuI, or organocatalysts for coupling steps .
- Solvent Optimization : Compare DMF, THF, and acetonitrile for reaction efficiency .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values across studies?
- Methodological Answer :
- Assay Standardization : Validate protocols using reference compounds (e.g., staurosporine for kinase assays) .
- Statistical Rigor : Apply ANOVA with post-hoc tests to compare inter-lab variability .
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models .
Structural and Mechanistic Studies
Q. What techniques elucidate the role of the allyl group in piperazine bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
